Behenyl palmitate
CAS No.: 42232-33-7
Cat. No.: VC0006474
Molecular Formula: C38H76O2
Molecular Weight: 565 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42232-33-7 |
---|---|
Molecular Formula | C38H76O2 |
Molecular Weight | 565 g/mol |
IUPAC Name | docosyl hexadecanoate |
Standard InChI | InChI=1S/C38H76O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-40-38(39)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 |
Standard InChI Key | FVFPPJUUWBXKFA-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC |
Introduction
Chemical Identity and Structural Properties
Behenyl palmitate is a saturated wax ester formed via the esterification of behenyl alcohol (C22:0) and palmitic acid (C16:0). Its molecular formula is C₃₈H₇₆O₂, with a molecular weight of 565.01 g/mol . The compound’s linear hydrocarbon structure contributes to its waxy solid state at room temperature and high thermal stability.
Molecular Configuration
The ester’s structure consists of a palmitoyl group (hexadecanoic acid) linked to a behenyl alcohol backbone through an ester bond. This configuration is validated by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which reveal characteristic peaks at δ 4.02 ppm (ester methoxy group) and 1736 cm⁻¹ (carbonyl stretch), respectively .
Synthesis and Production
Catalytic Esterification
The most efficient synthesis route involves SO₃H-carbon-catalyzed direct esterification under solvent-free conditions. Optimal parameters include:
-
20 wt.% catalyst loading
-
90°C reaction temperature
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6-hour duration
This method achieves 97% yield of behenyl palmitate, as demonstrated by gas chromatography-mass spectrometry (GC-MS) .
Table 1: Synthesis Conditions and Outcomes
Parameter | Value | Outcome |
---|---|---|
Catalyst | SO₃H-carbon | High acidity (2.98 mmol/g) |
Temperature | 90°C | Maximum reaction efficiency |
Reaction Time | 6 hours | 97% conversion |
Byproducts | <3% | Easily separable via filtration |
Industrial Scalability
Large-scale production employs continuous-flow reactors to maintain stoichiometric ratios of palmitic acid and behenyl alcohol. Post-synthesis purification involves melt crystallization to isolate the ester from residual catalysts .
Physicochemical Properties
Thermal Behavior
Behenyl palmitate exhibits a boiling point of 569.4±18.0°C and a predicted density of 0.857±0.06 g/cm³ . Its melting point (~50–55°C) aligns closely with physiological temperatures, a critical factor in ophthalmological applications .
Evaporation Retardation
In vitro studies demonstrate that behenyl palmitate reduces water evaporation by 20–40% at 35°C, outperforming analogous esters like behenyl oleate . This property stems from its ability to form semi-crystalline monolayers at air-water interfaces.
Table 2: Evaporation Retardation Efficiency
Ester | Temperature (°C) | Evaporation Reduction (%) |
---|---|---|
Behenyl palmitate | 35 | 40 |
Behenyl oleate | 35 | 25 |
Behenyl linoleate | 30 | 50 |
Solubility and Stability
The ester is insoluble in water but soluble in nonpolar solvents (e.g., chloroform, hexane). It remains stable at −20°C for long-term storage, with no detectable hydrolysis under anhydrous conditions .
Applications Across Industries
Cosmetics and Personal Care
Behenyl palmitate serves as a structuring agent in lipsticks, creams, and sunscreens. In anhydrous formulations, it enhances stick hardness and thermal stability while imparting a non-greasy texture . Kester Wax K-72, a commercial product containing behenyl palmitate, is RSPO-certified and compatible with vegan formulations .
Ophthalmology
The compound’s phase behavior near body temperature makes it effective in meibomian gland dysfunction therapies. By forming stable lipid layers on the tear film, it mitigates dry eye syndrome .
Industrial Lubricants
High thermal stability and low volatility qualify behenyl palmitate for use in high-temperature lubricants. Its biodegradability further supports eco-friendly manufacturing processes .
Recent Advances and Future Directions
Nanoparticle Drug Delivery
Research explores its use in solid lipid nanoparticles (SLNs) for sustained drug release. Preliminary data show 80% encapsulation efficiency for hydrophobic therapeutics .
Bio-based Polymers
Blending behenyl palmitate with polylactic acid (PLA) improves the flexibility of biodegradable plastics, reducing reliance on petrochemical additives .
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